Glucuronolactone

Catalog No.
S563339
CAS No.
32449-92-6
M.F
C₆H₈O₆
M. Wt
176.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glucuronolactone

CAS Number

32449-92-6

Product Name

Glucuronolactone

IUPAC Name

(2R)-2-[(2S,3R,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetaldehyde

Molecular Formula

C₆H₈O₆

Molecular Weight

176.12 g/mol

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h1-5,8-10H/t2-,3+,4-,5+/m0/s1

InChI Key

UYUXSRADSPPKRZ-UHFFFAOYSA-N

SMILES

C(=O)C(C1C(C(C(=O)O1)O)O)O

Solubility

257 mg/mL at 21 °C

Synonyms

D-Glucuronic Acid γ-Lactone; D-Glucurono-6,3-lactone; D-Glucuronolactone; Dicurone; Glucoxy; Glucurolactone; Glucurono-6,3-lactone; Glucuronolactone; Glucuronosan; Glycurone; Guronsan; NSC 656; Reulatt S.S.;

Canonical SMILES

C(=O)C(C1C(C(C(=O)O1)O)O)O

Isomeric SMILES

[C@H]1([C@@H]2[C@@H]([C@H](C(=O)O2)O)O[C@H]1O)O

Potential Role in Detoxification

Glucuronolactone plays a part in the body's natural detoxification process. It acts as a conjugating agent, attaching to various toxins and waste products, making them more water-soluble for easier excretion through the urine. Studies have investigated its potential to enhance the elimination of specific toxins, including:

  • Carcinogens: Research suggests glucuronolactone might increase the excretion of certain carcinogens, potentially reducing their potential harm [].
  • Drugs: Studies explore how glucuronolactone might influence the metabolism and elimination of certain medications, potentially affecting their efficacy and side effects [].

Investigating its Influence on Liver Health

Glucuronolactone is naturally produced by the liver and plays a role in its detoxification function. Research investigates its potential effects on liver health in various contexts, including:

  • Liver damage: Studies explore whether glucuronolactone supplementation might help protect the liver from damage caused by toxins or diseases [].
  • Non-alcoholic fatty liver disease (NAFLD): Some research suggests glucuronolactone might improve liver function in individuals with NAFLD, although more robust studies are needed [].

It's crucial to note that these are preliminary findings, and glucuronolactone should not be considered a substitute for conventional medical treatments for liver conditions.

Exploring Potential Applications in Neurodegenerative Diseases

Emerging research explores the potential role of glucuronolactone in neurodegenerative diseases like Alzheimer's and Parkinson's. These studies investigate its potential to:

  • Protect nerve cells: Some studies suggest glucuronolactone might have neuroprotective properties, potentially helping to prevent or slow down the progression of neurodegenerative diseases [].
  • Modulate neurotransmitters: Research explores how glucuronolactone might influence the levels and activity of specific neurotransmitters, potentially impacting cognitive function [].
  • Origin and Significance: Glucuronolactone is produced by the body during glucose metabolism in the liver []. It's also found in small amounts in some foods and can be synthesized in laboratories []. While its natural role is being explored, research suggests it might be a component of connective tissues [].
  • Scientific Research: The primary focus of glucuronolactone research is its function in the body and potential health effects. However, much remains unknown [].

Molecular Structure Analysis

  • Key Features: Glucuronolactone has a six-carbon sugar structure with a lactone ring (cyclic ester). It exists in two forms: monocyclic aldehyde and bicyclic hemiacetal (lactol) []. The lactol form is more prevalent.

Chemical Reactions Analysis

  • Synthesis: Glucuronolactone is naturally synthesized in the body from glucose via glucuronic acid []. Industrial synthesis methods likely exist, but specific details are not readily available in scientific literature.
  • Decomposition: Information on the specific decomposition pathways of glucuronolactone is limited in scientific publications.
  • Other Reactions: Glucuronolactone plays a role in glucuronidation, a detoxification process where the body attaches glucuronic acid (derived from glucuronolactone) to various molecules for excretion [].

Physical And Chemical Properties Analysis

  • Melting Point: 176-178°C [].
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Soluble in both hot and cold water [].
  • Other Properties: Odorless white solid with a density of 1.76 g/cm³ [].

The specific mechanism of action of glucuronolactone, particularly in the context of energy drinks, remains unclear. Some theories suggest it might interact with other ingredients like caffeine, but research has not confirmed this [].

  • Toxicity: Research on the toxicity of glucuronolactone is limited. The European Food Safety Authority (EFSA) considers it unlikely to interact with other common energy drink ingredients or worsen the effects of exercise []. However, more data is needed for a definitive safety profile.

Physical Description

Solid

XLogP3

-1.8

Melting Point

177.5°C

UNII

XE4Y3016M9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 14 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 25 of 39 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

32449-92-6

Wikipedia

Glucuronolactone

Use Classification

Cosmetics -> Skin conditioning

General Manufacturing Information

D-Glucuronic acid, .gamma.-lactone: ACTIVE

Dates

Modify: 2023-08-15

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